molecular formula C11H5ClN4O4S2 B3002623 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 865288-21-7

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B3002623
CAS No.: 865288-21-7
M. Wt: 356.76
InChI Key: SKZZYQSEIDQRLU-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H5ClN4O4S2 and its molecular weight is 356.76. The purity is usually 95%.
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Scientific Research Applications

  • Antidiabetic Applications : A study by Lalpara et al. (2021) synthesized derivatives similar to the compound , evaluating their antidiabetic activity. The compounds were tested using the α-amylase inhibition assay, demonstrating potential for antidiabetic treatment.

  • Anticancer Properties : Research by Adimule et al. (2014) focused on the synthesis of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, studying their anticancer properties on various cell lines. This highlights the compound's relevance in cancer research.

  • Antimycobacterial Screening : Nayak et al. (2016) conducted a study on N-substituted amide derivatives of a similar compound, revealing significant antitubercular activity against Mycobacterium tuberculosis. This study, available here, underscores the potential of these compounds in treating tuberculosis.

  • Antioxidant Activity : Tumosienė et al. (2019) synthesized derivatives of the compound and tested their antioxidant activities, as detailed in their study here. Some compounds exhibited potent antioxidant properties, surpassing even known antioxidants like ascorbic acid.

  • Anticancer Evaluation : Ravinaik et al. (2021) evaluated substituted benzamides, which are structurally related to the compound , for their anticancer activity against various cancer cell lines. The study is available here.

  • Radiosensitizers and Cytotoxins : A study by Threadgill et al. (1991) on nitrothiophene derivatives, structurally similar to the target compound, showed potential as radiosensitizers and cytotoxins for cancer therapy.

  • Antidiarrheal Agents : Adelstein et al. (1976) explored 1,3,4-oxadiazole derivatives for their antidiarrheal properties, as seen in this study.

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClN4O4S2/c12-7-3-1-6(21-7)10-14-15-11(20-10)13-9(17)5-2-4-8(22-5)16(18)19/h1-4H,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZZYQSEIDQRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.